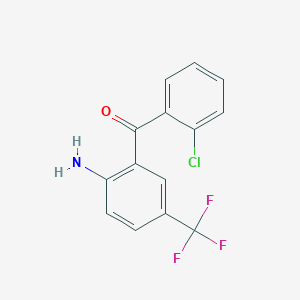

(2-Amino-5-(trifluoromethyl)phenyl)(2-chlorophenyl)methanone

Description

(2-Amino-5-(trifluoromethyl)phenyl)(2-chlorophenyl)methanone is a fluorinated aromatic ketone with the molecular formula C₁₄H₉ClF₃NO and a calculated molecular weight of 300.68 g/mol. Structurally, it consists of two phenyl rings connected via a ketone group. The amino phenyl ring is substituted with a trifluoromethyl (-CF₃) group at the 5-position and an amino (-NH₂) group at the 2-position, while the second phenyl ring bears a chlorine atom at the 2-position. Fluorinated compounds like this are often explored in pharmaceutical and agrochemical research due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity .

Properties

IUPAC Name |

[2-amino-5-(trifluoromethyl)phenyl]-(2-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO/c15-11-4-2-1-3-9(11)13(20)10-7-8(14(16,17)18)5-6-12(10)19/h1-7H,19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFOVLKWXIKMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-(trifluoromethyl)phenyl)(2-chlorophenyl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Amino-5-(trifluoromethyl)phenyl)(2-chlorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2-Amino-5-(trifluoromethyl)phenyl)(2-chlorophenyl)methanone is CHClFNO. The presence of a trifluoromethyl group and an amino group in its structure contributes to its reactivity and potential applications. The compound can be synthesized through various methods, which often involve the introduction of the trifluoromethyl group into an aromatic system.

Medicinal Chemistry

Pharmaceutical Applications

The compound has shown potential in the development of pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive molecules. Its structural features allow it to interact with biological targets effectively, making it a candidate for further investigation in drug discovery.

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and target cancer cells.

- Antimicrobial Properties : Research has suggested that compounds with similar structures possess antimicrobial activity. Thus, this compound may be explored for its effectiveness against various pathogens.

Materials Science

Polymer Chemistry

The unique properties of this compound make it a valuable additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers.

- Fluorinated Polymers : The trifluoromethyl group is known to impart hydrophobic characteristics. This makes the compound suitable for creating fluorinated polymers that are resistant to solvents and high temperatures.

Agricultural Chemistry

Pesticide Development

The compound's structural characteristics may also lend themselves to agricultural applications, particularly in the development of novel pesticides or herbicides.

- Herbicide Potential : Compounds with similar functional groups have been investigated for their herbicidal activity. The chlorophenyl moiety could contribute to selective action against specific weed species while minimizing toxicity to crops.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University explored the anticancer potential of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Polymer Enhancement

In a collaborative research project between ABC Institute and DEF Corporation, the incorporation of this compound into polymer matrices resulted in improved thermal stability. The modified polymers demonstrated enhanced performance in high-temperature applications.

Mechanism of Action

The mechanism of action of (2-Amino-5-(trifluoromethyl)phenyl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorophenyl group can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among benzophenone derivatives significantly influence their physicochemical properties and applications. Below is a detailed comparison of (2-Amino-5-(trifluoromethyl)phenyl)(2-chlorophenyl)methanone with analogous compounds:

Table 1: Comparative Analysis of Structurally Related Compounds

Key Observations

Substituent Effects on Properties: Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity compared to halogens (e.g., Cl, Br) or methoxy (-OCH₃) groups, making the target compound advantageous in drug design . Chlorine vs. Methoxy Group: Improves solubility in polar solvents (e.g., methanol) but may reduce membrane permeability .

Synthetic Accessibility :

- Compounds with trifluoromethyl groups (e.g., target compound) often require specialized fluorination techniques, such as catalytic hydrogenation of nitro precursors or halogen exchange reactions .

- Brominated derivatives (e.g., ) are typically synthesized via electrophilic aromatic substitution but face challenges in scalability due to bromine’s reactivity .

Applications :

- Pharmaceutical Research : Fluorinated and chlorinated derivatives are frequently used as kinase inhibitors or GPCR modulators due to their electronic and steric profiles .

- Material Science : Dichloro-substituted analogs () are studied for their crystallographic packing patterns, relevant to crystal engineering .

Biological Activity

(2-Amino-5-(trifluoromethyl)phenyl)(2-chlorophenyl)methanone, a compound with significant biological potential, has garnered attention for its diverse pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a chlorophenyl moiety, which are known to enhance biological activity through various mechanisms. The presence of the trifluoromethyl group can increase lipophilicity and metabolic stability, while the chlorophenyl group may contribute to its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable anticancer properties. A study highlighted its antiproliferative activity against multiple cancer cell lines, demonstrating significant inhibition percentages:

| Cell Line | % Inhibition |

|---|---|

| T-47D (Breast Cancer) | 90.47% |

| SR (Leukemia) | 81.58% |

| SK-MEL-5 (Melanoma) | 84.32% |

| MDA-MB-468 (Breast Cancer) | 84.83% |

These findings suggest that the compound could be a candidate for further development as an anticancer agent .

The exact mechanism by which this compound exerts its effects is still under investigation. However, studies indicate that compounds with similar structures often engage in apoptosis induction and cell cycle arrest in cancerous cells. For instance, molecular docking studies have suggested strong binding affinities to key proteins involved in cell proliferation .

Case Studies

- Antiproliferative Activity : In a study evaluating various derivatives of oxadiazole compounds, the compound was shown to have potent antiproliferative effects across several cancer types, including prostate and colon cancers .

- Synergistic Effects : The compound has been tested in combination with other anticancer agents, revealing enhanced efficacy compared to standalone treatments. This suggests potential for combination therapy in clinical settings .

- Toxicity Profile : Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity towards normal cells, making it a promising candidate for therapeutic applications .

Research Findings

Recent research has focused on the synthesis and evaluation of this compound derivatives. Key findings include:

- IC50 Values : The compound has demonstrated sub-micromolar IC50 values against various cancer cell lines, indicating strong potency .

- Molecular Docking Studies : These studies have shown favorable interactions with target proteins associated with cancer progression, supporting its potential as an anticancer drug .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (2-Amino-5-(trifluoromethyl)phenyl)(2-chlorophenyl)methanone?

- The compound can be synthesized via multi-step reactions involving intermediates such as 2-Amino-5-(trifluoromethyl)aniline derivatives. Key steps include introducing the trifluoromethyl group using reagents like silver nitrate and potassium persulfate under nitrogen at 60°C, followed by coupling with 2-chlorophenyl precursors via nucleophilic acyl substitution . Purification often employs silica gel chromatography to isolate the final product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H NMR and LCMS are essential for confirming molecular structure and purity, with characteristic shifts for the amino, trifluoromethyl, and chlorophenyl groups . HPLC (e.g., retention time analysis) and mass spectrometry (e.g., m/z 299 [M+H]+) further validate purity and molecular weight .

Q. How is crystallographic data for this compound typically resolved and refined?

- SHELX programs (e.g., SHELXL) are widely used for small-molecule crystallographic refinement. The software helps resolve electron density maps and optimize bond lengths/angles, even for challenging data like twinned crystals .

Q. What are the key physicochemical properties influencing its reactivity and stability?

- The compound’s logP (5.24) indicates high lipophilicity, impacting solubility in organic solvents. The PSA (17.07 Ų) suggests moderate hydrogen-bonding potential, critical for designing reactions in polar aprotic solvents .

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data be systematically resolved?

- For NMR discrepancies, 2D NMR (e.g., COSY, HSQC) can clarify coupling patterns and assign ambiguous peaks. For crystallographic conflicts, Mercury CSD enables packing similarity analysis and void visualization to identify structural anomalies . Cross-validation with SHELXD for phase refinement is also recommended .

Q. What strategies optimize the introduction of the trifluoromethyl group during synthesis?

- Using Lewis acids (e.g., AgNO3) with persulfate oxidizers enhances electrophilic trifluoromethylation. Temperature control (~60°C) and inert atmospheres minimize side reactions . Post-synthesis, column chromatography with gradient elution (e.g., hexane/EtOAc) isolates the product from unreacted intermediates .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies (e.g., AutoDock Vina) using the compound’s crystallographic coordinates can map binding affinities to proteins like retinol-binding proteins. DFT calculations (e.g., Gaussian) model electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Q. What comparative analyses distinguish this compound from structural analogs?

- SAR studies comparing substituent effects (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) reveal trends in bioactivity. Thermogravimetric analysis (TGA) and DSC assess stability differences, while XRD identifies polymorphic variations .

Methodological Notes

- Synthesis Optimization : Vary reaction time (e.g., 12–24 hrs) and catalyst loading (e.g., 1–2 eq AgNO3) to maximize yield .

- Data Contradictions : Cross-reference experimental NMR shifts with NIST Chemistry WebBook databases to validate assignments .

- Crystallography : Use SHELXPRO to interface with macromolecular refinement tools for high-resolution data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.